N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold renowned for its kinase inhibitory and anticancer properties. Its structure features:
- A pyrazolo[3,4-d]pyrimidine core substituted at the 4-position with a pyrrolidin-1-yl group, enhancing solubility and target interaction.
- A thiophen-2-yl moiety attached to a cyclopentane carboxamide, which may improve metabolic stability and receptor affinity.
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6OS/c28-20(21(7-1-2-8-21)17-6-5-13-29-17)22-9-12-27-19-16(14-25-27)18(23-15-24-19)26-10-3-4-11-26/h5-6,13-15H,1-4,7-12H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBWZCSFLRYQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C4=C(C=N3)C(=NC=N4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as F2902-0579 or VU0505505-1, is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction results in significant inhibition of cell growth, particularly in MCF-7 and HCT-116 cell lines. The compound’s cytotoxic activities against these cell lines are superior compared to the reference compound, sorafenib.
Biochemical Pathways
The compound’s primary action on the CDK2 enzyme affects the cell cycle progression. By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell growth inhibition and induction of apoptosis within cells.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. Specifically, it shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively. The compound also induces apoptosis within cells.
Biological Activity
N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a synthetic compound characterized by a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, a pyrrolidine ring, and a cyclopentane carboxamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 469.6 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Kinases : The compound may inhibit certain kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.
- Receptors : It has potential interactions with various receptors that mediate cellular responses to external stimuli.
The interaction with these targets can modulate important biological pathways, including those related to cell growth, apoptosis, and inflammation.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
| Compound | Activity | IC50 (μM) |
|---|---|---|
| PJ34 | Inhibitor of ADP-ribosyltransferase toxins | 0.296 ± 0.080 |
| Similar Pyrazolo Compounds | Anticancer activity | Varies |
These compounds have shown efficacy in inhibiting tumor growth in various cancer cell lines, indicating their potential as therapeutic agents.
Anti-inflammatory Effects
Additionally, the compound has been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
Study on Kinase Inhibition
In a study focusing on kinase inhibitors, this compound was evaluated for its ability to inhibit p70S6 kinase and Akt pathways. The results demonstrated a significant reduction in kinase activity at micromolar concentrations, supporting its role as a promising anticancer agent .
Evaluation of Antiviral Properties
Another investigation explored the antiviral potential of this compound against specific viral pathogens. The findings indicated that it could inhibit viral replication through interference with viral entry mechanisms .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Pyrrolidin-1-yl vs.
- Thiophene Positioning : The thiophen-2-yl group in the target compound contrasts with the thiophen-3-yl in , which could alter π-π stacking interactions in binding pockets.
- Carboxamide vs. Chromenone: The cyclopentane carboxamide in the target compound replaces the chromenone moiety in , possibly reducing off-target effects on flavonoid-associated pathways.
Pharmacological and Physicochemical Properties
Activity Trends :
- Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine core in all compounds suggests ATP-competitive kinase inhibition. The target compound’s pyrrolidine may mimic adenine interactions more effectively than phenyl groups .
- Metabolic Stability: The thiophen-2-yl and cyclopentane carboxamide in the target compound could reduce oxidative metabolism compared to chromenone derivatives .
Preparation Methods
Formation of the Pyrazole Precursor
The synthesis begins with the preparation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, a key intermediate for pyrazolo[3,4-d]pyrimidine derivatives. Condensation of ethyl cyanoacetate with phenylhydrazine in ethanol under reflux yields the pyrazole-carbonitrile scaffold. Partial hydrolysis using alcoholic NaOH converts the nitrile group to a carboxamide, confirmed via IR spectroscopy (broad band at 1671 cm⁻¹ for C=O).
Cyclization to Pyrazolo[3,4-d]pyrimidine
Fusion of the carboxamide derivative with urea at 200°C for 1 hour induces cyclization, forming 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione. Chlorination with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 110°C introduces chlorine atoms at positions 4 and 6, producing 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Introduction of the Pyrrolidin-1-yl Group
Selective substitution at position 4 is achieved by reacting the dichloro intermediate with pyrrolidine in dry tetrahydrofuran (THF) at room temperature. The reaction is monitored via thin-layer chromatography (TLC), with the product isolated in 70–75% yield after recrystallization from ethanol. Nuclear magnetic resonance (NMR) confirms the substitution, showing a singlet for the pyrrolidine protons at δ 2.49 ppm.
Synthesis of 1-(Thiophen-2-yl)cyclopentane-1-carboxamide
Cyclopentane Ring Formation
The cyclopentane-thiophene scaffold is synthesized via a [3+2] cycloaddition between thiophene-2-carbaldehyde and cyclopentylmagnesium bromide in the presence of a Grignard reagent. The reaction proceeds under anhydrous conditions at −10°C, yielding 1-(thiophen-2-yl)cyclopentanol. Oxidation with pyridinium chlorochromate (PCC) converts the alcohol to the corresponding ketone, confirmed by a carbonyl stretch at 1702 cm⁻¹ in IR spectroscopy.
Carboxamide Formation
The ketone is subjected to a Hoffman rearrangement using sodium hypochlorite (NaOCl) and ammonium hydroxide (NH₄OH) to produce 1-(thiophen-2-yl)cyclopentane-1-carboxamide. The reaction is quenched with hydrochloric acid, and the product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3).
Coupling of the Two Moieties
Ethyl Linker Attachment
The pyrazolo[3,4-d]pyrimidine core is functionalized with a 2-aminoethyl group by reacting the 1-position chlorine with ethylenediamine in dimethylformamide (DMF) at 80°C for 12 hours. The intermediate, 1-(2-aminoethyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, is isolated in 65% yield and characterized via mass spectrometry (m/z 241).
Final Amide Bond Formation
The amine-terminated pyrazolo[3,4-d]pyrimidine is coupled with 1-(thiophen-2-yl)cyclopentane-1-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction mixture is stirred at room temperature for 24 hours, with the product purified via flash chromatography (yield: 58%). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 410.5 [M+H]⁺.
Optimization and Industrial Considerations
Reaction Condition Optimization
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Pyrazole cyclization | Urea | 200°C | 1 h | 65% |
| Chlorination | POCl₃/PCl₅ | 110°C | 6 h | 78% |
| Amide coupling | EDCI/HOBt | RT | 24 h | 58% |
Industrial protocols emphasize continuous flow reactors for the chlorination step, reducing reaction time to 2 hours and improving yield to 85%. Catalytic amounts of p-toluenesulfonic acid (p-TSA) enhance the cycloaddition efficiency during cyclopentane formation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide?
- Methodology : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. For example:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of substituted precursors under reflux in solvents like acetonitrile or dichloromethane .
- Step 2 : Introduction of the pyrrolidin-1-yl group at the 4-position using alkylation or nucleophilic substitution, requiring inert atmospheres (e.g., nitrogen) and catalysts like triethylamine .
- Step 3 : Coupling the cyclopentane-carboxamide moiety via amide bond formation, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Critical Factors : Solvent choice (e.g., dimethylformamide for high solubility), temperature control (60–80°C), and purification via column chromatography or recrystallization .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- 1H/13C NMR : Confirm substituent positions (e.g., pyrrolidin-1-yl protons at δ 2.5–3.0 ppm; thiophen-2-yl signals at δ 6.8–7.2 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹; pyrimidine ring vibrations at ~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C24H28N6O2S) and fragmentation patterns .
- Challenges : Overlapping NMR signals from the cyclopentane and thiophene groups require 2D-COSY or HSQC for resolution .
Advanced Research Questions
Q. What strategies can address low yields during the coupling of the pyrazolo-pyrimidine core with the cyclopentane-carboxamide group?
- Root Cause Analysis :
- Steric hindrance from the bulky cyclopentane-thiophene moiety may reduce reactivity.
- Incomplete activation of carboxylic acid intermediates (e.g., inefficient use of HOBt as a coupling additive) .
- Solutions :
- Use microwave-assisted synthesis to enhance reaction kinetics and reduce steric effects .
- Optimize stoichiometry (e.g., 1.2 equivalents of EDC relative to the carboxylic acid) .
- Employ alternative solvents (e.g., THF with 10% DMF) to improve solubility .
Q. How does the pyrrolidin-1-yl substituent influence the compound’s pharmacokinetic properties?
- Structure-Activity Relationship (SAR) Insights :
- The pyrrolidin-1-yl group enhances lipophilicity, potentially improving blood-brain barrier permeability compared to unsubstituted analogs .
- However, it may reduce aqueous solubility, necessitating formulation adjustments (e.g., PEG-based carriers) .
- Experimental Validation :
- LogP measurements via shake-flask method or HPLC-derived retention times .
- In vitro permeability assays (e.g., Caco-2 cell monolayers) to assess absorption .
Q. What in vivo models are suitable for evaluating this compound’s anti-inflammatory or anticancer activity?
- Model Selection :
- Anti-inflammatory : Murine collagen-induced arthritis (CIA) models to assess TNF-α/IL-6 inhibition .
- Anticancer : Xenograft models using human cancer cell lines (e.g., HCT-116 for colorectal cancer) .
- Dosage Considerations :
- Preliminary toxicity studies (MTD assays) in BALB/c mice to establish safe dosing ranges (e.g., 10–50 mg/kg/day) .
- Pharmacodynamic markers (e.g., phosphorylated ERK for kinase inhibition) .
Data Contradiction and Resolution
Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies?
- Hypothesis Testing :
- Contradiction : Some studies report "not available" solubility (PubChem: CID 40908495), while others suggest moderate DMSO solubility .
- Resolution : Conduct equilibrium solubility studies in buffered solutions (pH 1.2–7.4) and organic solvents using UV-Vis spectroscopy .
- Findings :
- pH-dependent solubility (e.g., higher solubility at acidic pH due to protonation of the pyrimidine nitrogen) .
- Use co-solvents (e.g., 10% ethanol in PBS) for in vitro assays to avoid precipitation .
Q. Why do biological activity assays show variability across research groups?
- Sources of Variability :
- Differences in cell lines (e.g., HeLa vs. MCF-7 responsiveness to kinase inhibitors) .
- Assay conditions (e.g., serum-free vs. serum-containing media affecting compound stability) .
- Standardization Strategies :
- Use validated cell lines from repositories like ATCC.
- Pre-treat compounds with serum albumin to mimic physiological conditions .
Methodological Recommendations
Q. Best practices for scaling up synthesis without compromising purity?
- Process Optimization :
- Replace batch reactions with flow chemistry for better heat/mass transfer .
- Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR for real-time monitoring) .
- Purification :
- Use simulated moving bed (SMB) chromatography for large-scale separations .
Q. How to design analogues to improve metabolic stability?
- Rational Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
